molecular formula C7H14OS B11758079 2H-Thiopyran-4-ethanol, tetrahydro-

2H-Thiopyran-4-ethanol, tetrahydro-

Cat. No.: B11758079
M. Wt: 146.25 g/mol
InChI Key: JLWVKGJKBUPZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Thiopyran-4-ethanol, tetrahydro- is an organic compound with a sulfur-containing heterocyclic ring This compound is part of the thiopyran family, which is characterized by a six-membered ring containing five carbon atoms and one sulfur atom The tetrahydro- prefix indicates that the ring is fully saturated, meaning it contains no double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiopyran-4-ethanol, tetrahydro- can be achieved through several methods. One common approach involves the cyclization of 3,3’-thiodipropanoates using intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride . The intermediates obtained are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid . Another method involves the addition of hydrogen sulfide or its derivatives to divinyl ketones, resulting in the formation of tetrahydrothiopyrans .

Industrial Production Methods

Industrial production of 2H-Thiopyran-4-ethanol, tetrahydro- typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyran-4-ethanol, tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-4-ethanol, tetrahydro- and its derivatives involves interactions with specific molecular targets and pathways. For example, as enzyme inhibitors, these compounds can bind to the active sites of enzymes, blocking their activity and thereby modulating biochemical pathways . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

2H-Thiopyran-4-ethanol, tetrahydro- can be compared with other similar compounds such as tetrahydro-2H-thiopyran-4-ol and tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide . These compounds share the same thiopyran ring structure but differ in their functional groups, leading to variations in their chemical properties and applications. For instance, tetrahydro-2H-thiopyran-4-ol is used in the synthesis of other sulfur-containing compounds, while tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide has applications in medicinal chemistry .

Conclusion

2H-Thiopyran-4-ethanol, tetrahydro- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block for synthesizing more complex molecules. Continued research into its applications and mechanisms of action will likely uncover even more uses for this intriguing compound.

Properties

IUPAC Name

2-(thian-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWVKGJKBUPZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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